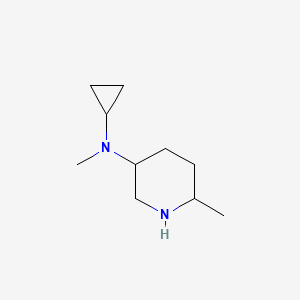
N-Cyclopropyl-N,6-dimethylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-N,6-dimethylpiperidin-3-amine: is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further substituted with two methyl groups. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N,6-dimethylpiperidin-3-amine typically involves the reaction of cyclopropylboronic acid with an appropriate piperidine derivative. One common method includes the use of Cu(OAc)2 (copper(II) acetate) as a catalyst, along with 2,2’-bipyridine and a base such as sodium carbonate or sodium bicarbonate . The reaction is carried out in dichloroethane under an air atmosphere, resulting in the formation of the desired N-cyclopropyl derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
N-Cyclopropyl-N,6-dimethylpiperidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-N,6-dimethylpiperidin-3-one , while reduction could produce This compound derivatives with altered substituents.
科学的研究の応用
N-Cyclopropyl-N,6-dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Cyclopropyl-N,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the piperidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
N-Cyclopropyl-N,6-dimethylpiperidin-3-amine is unique due to the presence of both cyclopropyl and dimethyl groups on the piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications where these characteristics are desired.
生物活性
N-Cyclopropyl-N,6-dimethylpiperidin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Overview of Biological Activity
This compound has been studied for its interaction with various biological targets, particularly in cancer research. The compound is noted for its ability to inhibit specific proteins involved in tumor progression and proliferation. For instance, it has shown promising results in inhibiting the BCL6 protein, which is implicated in several lymphoid malignancies.
The compound's mechanism of action primarily involves the modulation of protein interactions and degradation pathways. It acts as a degrader of the BCL6 transcriptional repressor, leading to enhanced proteasomal degradation of this oncogenic driver. This mechanism is crucial as BCL6 is known to promote cell survival and proliferation in various cancers.
Key Findings:
- Binding Affinity : this compound exhibits a strong binding affinity to the BTB domain of BCL6, which is essential for its degradation activity .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound induces significant growth inhibition in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. The following table summarizes various derivatives and their biological activities:
| Compound Structure | Binding Affinity (nM) | Antiproliferative Activity | Comments |
|---|---|---|---|
| This compound | 35 | High | Effective BCL6 degrader |
| CCT373566 | 54 | Moderate | Comparison compound with lower lipophilicity |
| 3-Hydroxy-5-methylpiperidine | Varies | Low | Partial degradation observed |
Case Studies
Several case studies highlight the efficacy of this compound in cancer models:
- DLBCL Cell Lines : In a study involving multiple DLBCL cell lines (HT, Karpas 422), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to enhanced degradation of BCL6 .
- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may enhance its antiproliferative effects. For example, when used alongside traditional chemotherapeutics, it showed synergistic effects in reducing tumor size in xenograft models .
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
N-cyclopropyl-N,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C10H20N2/c1-8-3-4-10(7-11-8)12(2)9-5-6-9/h8-11H,3-7H2,1-2H3 |
InChIキー |
PXODGYAHZDOAPQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CN1)N(C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















